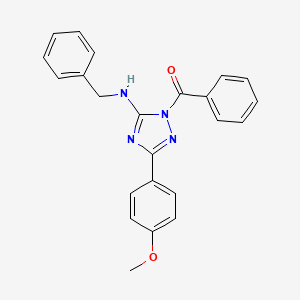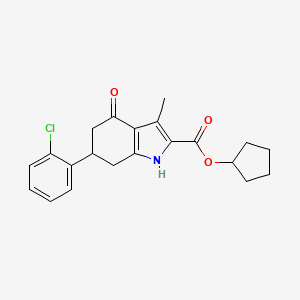![molecular formula C20H22N2O5S B4198511 N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4198511.png)
N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide
Vue d'ensemble
Description
N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide, also known as MPSP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPSP is a selective antagonist of the 5-HT7 receptor, which is a subtype of serotonin receptor.
Mécanisme D'action
N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide acts as a selective antagonist of the 5-HT7 receptor, which is a G-protein coupled receptor that is primarily expressed in the brain. By blocking the activity of the 5-HT7 receptor, this compound modulates the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are known to play a key role in regulating mood and cognition.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects in various animal models. In rats, this compound has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which is a brain region that is involved in the regulation of mood and cognition. This compound has also been shown to increase the levels of acetylcholine in the hippocampus, which is a brain region that is involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide in lab experiments is its high selectivity for the 5-HT7 receptor. This allows researchers to study the specific role of this receptor in various physiological and pathological conditions. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide. One area of interest is the development of more potent and selective 5-HT7 receptor antagonists. Another area of interest is the investigation of the role of the 5-HT7 receptor in the regulation of circadian rhythms and sleep-wake cycles. Additionally, the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrant further investigation.
Applications De Recherche Scientifique
N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide has been widely used in scientific research to study the role of 5-HT7 receptors in various physiological and pathological conditions. 5-HT7 receptors are known to be involved in the regulation of mood, cognition, and sleep-wake cycles. This compound has been shown to have potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. This compound has also been studied for its potential use in the treatment of sleep disorders and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-14-4-2-3-11-22(14)28(24,25)17-8-6-16(7-9-17)21-20(23)15-5-10-18-19(12-15)27-13-26-18/h5-10,12,14H,2-4,11,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZUPSGMVOALQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B4198430.png)
![N-{2-[({4-[2-(acetylamino)ethyl]phenyl}sulfonyl)amino]-4-ethoxyphenyl}-2-hydroxypropanamide](/img/structure/B4198442.png)
![ethyl 1-[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4198443.png)
![5-phenyl-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4198445.png)
![1-phenyl-2-{[2-(trifluoromethyl)benzyl]amino}ethanol hydrochloride](/img/structure/B4198458.png)

![4-ethyl-2-methyl-5-{[1-(2-thienylsulfonyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4198460.png)
![1-phenyl-N-[2-(phenylthio)phenyl]methanesulfonamide](/img/structure/B4198463.png)
![5-{[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B4198472.png)

![N-allyl-N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4198487.png)
![N-1,3-benzodioxol-5-yl-4-[3-(2-furylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide](/img/structure/B4198501.png)
![N-(2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4198505.png)